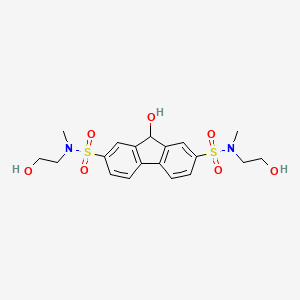

![molecular formula C14H20N2 B2925543 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86755-80-8](/img/structure/B2925543.png)

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Übersicht

Beschreibung

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C14H20N2 . It has a molecular weight of 216.322 .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The benzyl and methyl groups are attached to the pyrrole ring .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

A study by Wiest, Poethig, and Bach (2016) explored the use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method demonstrated successful methylation, alkylation, or benzylation at the benzene core of 2-phenylpyrroles, yielding 2-substituted pyrrol-2-yl benzenes with high efficiency and without the need for additional ligands or additives (Wiest, Poethig, & Bach, 2016).

Material Science and Electropolymerization

Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives for the improvement of poly(pyrrole) layers in electropolymerization processes. This research highlighted the enhanced surface smoothness and homogeneity of poly(pyrrole) films when copolymerized onto monolayers of the derivatives, pointing towards applications in improving electronic device interfaces (Schneider et al., 2017).

Medicinal Chemistry and Drug Discovery

Martins et al. (2018) presented an improved synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, highlighting their promising properties for organic electronic devices. The study discussed the optoelectronic properties and synthesis versatility of these compounds, indicating their potential application in the development of new materials for electronic applications (Martins et al., 2018).

Electropolymerization and Electrochemical Studies

Almeida et al. (2017) explored the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye. This work not only shed light on the electrochromic properties of these films but also their application in developing pH sensors, showcasing the versatility of pyrrole derivatives in sensor technology (Almeida et al., 2017).

Supramolecular Chemistry

Gale et al. (2002) synthesized molecules containing pyrrole units linked via benzene rings, which formed anionic supramolecular polymers through NH...N- hydrogen bonds. This study demonstrates the potential of pyrrole derivatives in constructing novel polymeric materials with unique properties (Gale et al., 2002).

Eigenschaften

IUPAC Name |

5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPUPYDZIUZHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)

![2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2925465.png)

![N-isopropyl-2-((3-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2925466.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2925472.png)

![N-benzyl-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925473.png)

![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2925480.png)

![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)